molecular formula C11H12N2O3 B1417696 methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate CAS No. 1245215-51-3

methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate

Cat. No. B1417696
CAS RN: 1245215-51-3
M. Wt: 220.22 g/mol
InChI Key: KDZAGUIAVPVXBI-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It’s a rare occurrence in nature . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent strategies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in the recent years because of its wide variety of biological properties .


Chemical Reactions Analysis

Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . Literature presents several classic noncatalytic pathways toward the synthesis of indazoles .

Scientific Research Applications

Antimicrobial Agent

Indazole derivatives, including compounds similar to methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate, have been studied for their antimicrobial activities. They show moderate-to-high activity against various bacterial strains such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Anti-Infective Applications

The structural similarity of indazole derivatives to natural compounds suggests potential as anti-infective agents. For instance, certain indazole compounds have been shown to arrest the cell cycle in Candida albicans, indicating a possible use in treating human microbial infections .

Synthetic Chemistry

Indazole derivatives are key intermediates in synthetic chemistry for producing complex natural product scaffolds. They are utilized in synthetic efforts aimed at expanding bioactive chemical space, particularly in the synthesis of bis-indole alkaloids inspired by natural products .

Biomass Conversion

Compounds with a hydroxy group, such as 4-hydroxy-2-pyrones, are of interest for biomass conversion into valuable chemical products. While not directly related to methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate, this indicates potential applications in sustainable chemistry and biorenewable molecule development .

Optically Active Compounds Synthesis

Indazole derivatives are used in the synthesis of optically active compounds, which are prevalent moieties in many bioactive molecules. The Fischer indole synthesis is one example where indazole derivatives serve as key intermediates .

Safety and Hazards

According to the safety data sheet of a related compound, 2-Methyl-2H-indazole-6-boronic acid, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the wide variety of medicinal applications of indazole-containing heterocyclic compounds, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

methyl 2-ethyl-4-hydroxyindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-13-6-8-9(12-13)4-7(5-10(8)14)11(15)16-2/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZAGUIAVPVXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=CC2=N1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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